molecular formula C13H16ClN3O2 B1464246 1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide CAS No. 859154-35-1

1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide

Cat. No. B1464246
CAS RN: 859154-35-1
M. Wt: 281.74 g/mol
InChI Key: WHGKZIFVIGJMLC-UHFFFAOYSA-N
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Description

The compound is a hydrazide derivative. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are connected to a carbonyl group .


Synthesis Analysis

While specific synthesis methods for “1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide” were not found, hydrazides can generally be synthesized by reacting a carboxylic acid or its derivative with hydrazine .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Chlorobenzoic acid hydrazide, is available . It has a molecular weight of 170.596 and its IUPAC Standard InChI is InChI=1S/C7H7ClN2O/c8-6-3-1-5 (2-4-6)7 (11)10-9/h1-4H,9H2, (H,10,11) .

properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-11-3-1-10(2-4-11)13(19)17-7-5-9(6-8-17)12(18)16-15/h1-4,9H,5-8,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGKZIFVIGJMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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